Product packaging for 4,4-dimethoxy-4H-naphthalen-1-one(Cat. No.:CAS No. 64648-86-8)

4,4-dimethoxy-4H-naphthalen-1-one

Cat. No.: B3356026
CAS No.: 64648-86-8
M. Wt: 204.22 g/mol
InChI Key: KBXUJEUWLOOFNH-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-4H-naphthalen-1-one is a synthetic naphthalenone derivative of interest in organic and medicinal chemistry research. Naphthalenones are a recognized class of compounds, often biosynthesized by fungi through the 1,8-dihydroxynaphthalene (DHN) polyketide pathway, and are known to exhibit a wide spectrum of bioactivities . These core structures serve as valuable precursors for the synthesis of more complex molecules and are investigated for their potential pharmacological properties. While specific biological data for this compound is not currently reported in the scientific literature, related naphthalenone and naphthoquinone analogues have demonstrated significant research value. Structurally similar compounds are explored as potential anticancer agents, with some designed to target altered metabolic pathways in cancer cells, such as the Warburg effect . Other naphthalenone-based structures have shown promising activity against infectious diseases, such as leishmaniasis, by targeting pathogen-specific enzymes . The dimethoxy substitution pattern on the naphthalenone core is a feature of interest in chemical synthesis, as seen in compounds like 1,4-dimethoxynaphthalene, which is a known chemical entity . The primary research applications for this compound are likely in chemical synthesis, where it can be used as a building block, and in preliminary biological screening to establish structure-activity relationships (SAR) within the naphthalenone family. Researchers are advised to consult the available scientific literature on naphthalenones for guidance on potential mechanisms and applications . This product is intended for research purposes by qualified professionals in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B3356026 4,4-dimethoxy-4H-naphthalen-1-one CAS No. 64648-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethoxynaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-12(15-2)8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXUJEUWLOOFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C=CC(=O)C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455032
Record name 4,4-dimethoxy-4H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64648-86-8
Record name 4,4-dimethoxy-4H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Transformations of 4,4 Dimethoxy 4h Naphthalen 1 One

Reactivity Profile of the Geminal Dimethoxy Acetal (B89532) Functionality

The presence of the geminal dimethoxy acetal at the C4 position is a key determinant of the reactivity of 4,4-dimethoxy-4H-naphthalen-1-one. This functional group is susceptible to both acid-mediated and nucleophilic reactions.

Acid-Mediated Hydrolysis and Exchange Reactions

Under acidic conditions, the geminal dimethoxy acetal can undergo hydrolysis to yield the corresponding ketone, 1,4-naphthoquinone. nih.gov This reaction proceeds through a carbocation intermediate, which is stabilized by the adjacent aromatic ring. The rate of this hydrolysis is influenced by the acidity of the medium and the presence of substituents on the naphthalene (B1677914) ring.

Furthermore, in the presence of an alcohol and an acid catalyst, the methoxy (B1213986) groups of the acetal can be exchanged with other alkoxy groups. This transacetalization reaction allows for the synthesis of a variety of 4,4-dialkoxy-4H-naphthalen-1-one derivatives.

Nucleophilic Additions and Substitutions at the Acetal Center

The acetal carbon of this compound is electrophilic and can be attacked by strong nucleophiles. This can lead to either addition or substitution reactions, depending on the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents can add to the acetal, leading to the formation of a new carbon-carbon bond after subsequent elimination of a methoxy group.

Transformations Involving the 4H-Naphthalen-1-one Ring System

The 4H-naphthalen-1-one ring system is a conjugated dienone, which imparts a distinct set of reactive properties to the molecule. These include rearrangements, carbonyl group reactions, and aromatic substitution reactions.

Dienone Rearrangements and Associated Pericyclic Reactions

A characteristic reaction of 4,4-disubstituted cyclohexadienones, including this compound, is the dienone-phenol rearrangement. wikipedia.org In the presence of an acid catalyst, this compound can rearrange to form a more stable 3,4-disubstituted phenol. wikipedia.org The mechanism involves the migration of one of the methoxy groups to an adjacent carbon, driven by the formation of a stable aromatic ring. wikipedia.org The relative migratory aptitude of different substituents at the C4 position can influence the outcome of the rearrangement. wikipedia.org

Carbonyl Group Reactivity: Additions and Condensations

The carbonyl group at the C1 position of this compound undergoes typical reactions of ketones. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. It also reacts with Grignard reagents and other organometallic compounds to form tertiary alcohols.

Furthermore, the carbonyl group can participate in condensation reactions. For example, it can react with amines to form imines or with active methylene (B1212753) compounds in aldol-type condensations.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Moiety

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-donating methoxy groups at the C4 position and the carbonyl group at the C1 position influence the regioselectivity of electrophilic attack. The aromatic ring is activated towards electrophiles, and substitution is generally directed to specific positions on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of the electron-withdrawing carbonyl group can make the naphthalene ring susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires a strong nucleophile and may be facilitated by the presence of a good leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex as an intermediate. libretexts.org

Redox Chemistry of the 4H-Naphthalen-1-one Core

Oxidative Transformations to Quinones

The conversion of this compound to a quinone species would likely involve the oxidative dearomatization of the naphthalene ring system. This process is a common strategy in the synthesis of quinones from various naphthalene derivatives. However, no specific methods or research findings have been reported for the direct oxidation of this compound to a corresponding quinone. The presence of the electron-rich dimethoxy ketal at the C4 position could potentially influence the regioselectivity and feasibility of such an oxidation, but without experimental data, any proposed pathway remains speculative.

Reductive Pathways and Products

Similarly, the reductive pathways of this compound are not well-documented. The conjugated ketone could, in principle, be reduced to the corresponding alcohol or undergo complete reduction of the carbonyl group. The stability of the dimethoxy ketal under various reducing conditions would be a critical factor in determining the reaction outcome. Without dedicated studies, the specific products and the stereoselectivity of such reductions remain unknown.

Cascade and Multi-Component Reactions Involving this compound

Cascade and multi-component reactions represent highly efficient methods for the construction of complex molecular architectures. The this compound scaffold, with its multiple functional groups, presents a tantalizing substrate for such transformations. For instance, the enone moiety could participate in Diels-Alder or Michael addition reactions, potentially initiating a cascade sequence.

However, a thorough search of the scientific literature reveals a significant gap in the application of this compound as a building block in cascade or multi-component reactions. While there is extensive research on cascade reactions for the synthesis of polysubstituted naphthalenes and related heterocyclic systems, none of the identified studies explicitly utilize this compound as a starting material or key intermediate. The potential of this compound to act as a precursor in the synthesis of complex natural products or novel chemical entities through such elegant and atom-economical processes is yet to be realized and represents a fertile ground for future research.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the elucidation of organic structures, offering unparalleled insight into the connectivity and environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy for 4,4-dimethoxy-4H-naphthalen-1-one reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. Protons in different chemical environments will resonate at different frequencies. wisc.edu

For instance, in a related compound, 1,4-dimethoxybenzene, the methoxy (B1213986) protons appear at approximately 3.75 ppm, while the aromatic protons are observed around 6.82 ppm. wisc.edu The electronegativity of the oxygen atom deshields the adjacent protons, causing them to resonate at a higher chemical shift compared to the methyl protons in a compound like 1,4-dimethylbenzene (p-xylene), which appear at about 2.29 ppm. wisc.edu

In this compound, the protons on the naphthalene (B1677914) ring system will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. This coupling provides valuable information about the proximity of protons to one another. The interaction between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets, etc.), governed by the n+1 rule. wisc.edu

Table 1: Representative ¹H NMR Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0-8.0 m -
Methoxy-H ~3.8 s -

Note: This table presents expected ranges and multiplicities. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Chemical Shifts and Quaternary Carbon Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom. oregonstate.edu

In this compound, the carbonyl carbon (C=O) is expected to resonate at the downfield end of the spectrum, generally above 180 ppm. The aromatic carbons will appear in the approximate range of 110-160 ppm. The carbon of the methoxy groups will be found further upfield, typically around 50-60 ppm. oregonstate.edursc.org

A key feature of ¹³C NMR is its ability to identify quaternary carbons—those not bonded to any hydrogens. These signals are typically weaker in intensity compared to protonated carbons. oregonstate.edu In this compound, the carbon at position 4, bonded to two methoxy groups, and the carbons at the ring junctions are quaternary and can be identified as such.

Table 2: Representative ¹³C NMR Data

Carbon Assignment Chemical Shift (δ, ppm)
C=O >180
Aromatic C 110-160
C-4 ~100
Methoxy C ~50

Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. sdsu.eduepfl.chscience.gov

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically over two to three bonds. sdsu.eduepfl.ch It is instrumental in tracing out the spin systems within the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly coupled through bonds. This is crucial for determining the stereochemistry and conformation of the molecule.

Together, these 2D NMR experiments provide a complete and detailed picture of the molecular structure, confirming the connectivity and spatial arrangement of all atoms in this compound. science.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to the excitation of specific bond vibrations (stretching, bending, etc.).

For this compound, a strong absorption band in the IR spectrum is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration. dergipark.org.tr The exact position of this band can be influenced by conjugation and other structural features. The C-O stretching vibrations of the methoxy groups would likely appear in the range of 1000-1300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. dergipark.org.tr

Raman spectroscopy provides complementary information. While strong in the IR, the carbonyl stretch might be weaker in the Raman spectrum. Conversely, the aromatic ring vibrations, which involve changes in polarizability, often give rise to strong Raman signals. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Aromatic) 3000-3100 IR, Raman
C=O Stretch 1650-1700 IR (strong), Raman (weak)
C=C Stretch (Aromatic) 1450-1600 IR, Raman
C-O Stretch 1000-1300 IR

Note: This table presents expected ranges. Actual values can vary based on the physical state of the sample and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₂H₁₂O₃), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu For this compound, loss of a methoxy group (-OCH₃) or a methyl group (-CH₃) from the molecular ion are plausible fragmentation pathways. The stable aromatic ring system is likely to result in a prominent molecular ion peak. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The wavelengths of light absorbed correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The chromophore in this compound is the conjugated system encompassing the naphthalene ring and the carbonyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Consequently, the molecule is expected to exhibit strong absorption in the UV region. The spectrum will likely show π → π* transitions, which are typically intense, and potentially weaker n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. shu.ac.uklibretexts.org The position of the absorption maximum (λ_max) is indicative of the extent of conjugation in the molecule. libretexts.org

Table 4: Expected UV-Vis Absorption Data

Electronic Transition Expected λ_max (nm) Relative Intensity
π → π* 200-400 High
n → π* >300 Low

Note: This table presents expected ranges. The solvent used can influence the position and intensity of absorption bands.

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

Detailed experimental data from single-crystal X-ray diffraction, a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, is not available in public databases for this compound. Such an analysis would typically provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, it would reveal the crystal packing, illustrating the intermolecular interactions such as hydrogen bonds, van der Waals forces, or π-π stacking that govern the macroscopic crystal lattice. Without access to a published crystal structure, a definitive analysis of these features for this compound cannot be provided.

Computational and Theoretical Investigations of this compound: A Review of Publicly Available Data

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available at this time.

While the methodologies outlined in the query—including Density Functional Theory (DFT), Hartree-Fock (HF) methods, Frontier Molecular Orbital (FMO) theory, and the calculation of local reactivity descriptors like Fukui functions—are standard and powerful tools in computational chemistry for elucidating molecular structure, reactivity, and spectroscopic properties, their specific application to this compound has not been documented in accessible research.

General principles of these computational methods are well-established. DFT, for example, is a widely used quantum chemical method for calculating the electronic structure of molecules, providing insights into ground-state properties such as geometry, bond lengths, and energies. Similarly, HF and post-Hartree-Fock methods offer alternative, and often more computationally intensive, approaches to solving the electronic Schrödinger equation.

FMO theory is a cornerstone for predicting chemical reactivity by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can indicate the chemical stability of a molecule, and their spatial distribution highlights likely sites for electrophilic and nucleophilic attack. Fukui functions further refine this analysis by quantifying the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites with greater precision.

Furthermore, computational methods are routinely employed to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra, which can be invaluable for the characterization of novel compounds.

Although one study mentions the use of this compound as a reactant in the synthesis of a benzo[b]furan derivative, it does not provide any of the requested computational or theoretical data for the naphthalenone compound itself. amazonaws.com

The absence of specific published data for this compound prevents the creation of the detailed article and data tables as requested. The scientific community relies on such published, peer-reviewed data to ensure accuracy and reproducibility. Without it, any attempt to generate the specified content would be speculative and not based on established scientific findings.

Future computational studies on this compound would be necessary to provide the specific data points required for a comprehensive analysis of its electronic and geometric structure, molecular orbitals, reactivity, and spectroscopic properties.

Computational and Theoretical Investigations of 4,4 Dimethoxy 4h Naphthalen 1 One

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation, and theoretical calculations are invaluable for assigning experimental spectra. princeton.edu The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the NMR shielding tensors and, consequently, the chemical shifts of molecules. princeton.eduyoutube.com

The GIAO method effectively overcomes the gauge-origin problem in NMR calculations, which arises from the use of finite basis sets. princeton.edu This is achieved by incorporating a phase factor into the atomic basis functions, which makes the calculated magnetic properties independent of the origin of the vector potential. youtube.com

The typical workflow for predicting NMR spectra using the GIAO method involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized, usually with a method like Density Functional Theory (DFT), to find its lowest energy conformation.

GIAO Calculation: An NMR calculation is performed on the optimized geometry using the GIAO method. This yields the absolute isotropic shielding values (σ) for each nucleus in the molecule.

Reference Calculation: The same calculation is performed on a standard reference compound, most commonly tetramethylsilane (B1202638) (TMS).

Chemical Shift Prediction: The chemical shift (δ) for each nucleus is then calculated by subtracting its isotropic shielding value from that of the reference compound (δ = σ_ref - σ_iso). youtube.com

For 4,4-dimethoxy-4H-naphthalen-1-one, a GIAO calculation would provide predicted ¹H and ¹³C chemical shifts. These theoretical values can be compared with experimental data to confirm structural assignments.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using the GIAO Method. Note: These are hypothetical values for illustrative purposes.

Atom PositionAtom TypePredicted Chemical Shift (ppm)
C1¹³C~185
C2¹³C~130
C3¹³C~140
C4¹³C~100
C4a¹³C~135
C5-C8 (Aromatic)¹³C~125-135
C8a¹³C~150
-OCH₃¹³C~52
H2/H3¹H~6.5-7.5
H5-H8 (Aromatic)¹H~7.5-8.5
-OCH₃¹H~3.3

Simulated Vibrational and Electronic Spectra

Computational methods can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, providing insights that complement experimental measurements.

Vibrational Spectra: Theoretical vibrational spectra are typically calculated using DFT methods. After geometry optimization, a frequency calculation is performed. This computation determines the energies of the normal modes of vibration. The results provide the frequencies (in cm⁻¹) and intensities of the vibrational bands, which can be directly compared to experimental IR and Raman spectra. For this compound, this analysis helps in assigning specific peaks to the vibrations of its functional groups, such as the carbonyl (C=O) stretch, the methoxy (B1213986) (C-O-C) stretches, and the various C-H and C=C vibrations of the naphthalene (B1677914) core.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
Aromatic C-H StretchAr-H3100-3000
Aliphatic C-H Stretch-OCH₃3000-2850
Carbonyl StretchC=O1680-1650
Aromatic C=C StretchNaphthalene Ring1600-1450
Asymmetric C-O-C StretchAr-O-CH₃1275-1200
Symmetric C-O-C StretchAr-O-CH₃1075-1020

Electronic Spectra: Electronic spectra, which relate to electron transitions between molecular orbitals, are simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the electronic absorption wavelengths (λ_max) and oscillator strengths (intensities) of the transitions. For this compound, TD-DFT can help identify and characterize key electronic transitions, such as the n → π* transition associated with the carbonyl group's lone pair electrons and the various π → π* transitions within the aromatic naphthalene system.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov For flexible molecules, this is crucial for understanding their properties and reactivity. A Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. researchgate.netrsc.org

In this compound, the main sources of conformational flexibility are the rotations around the two C4-O and O-CH₃ bonds of the methoxy groups. A PES scan can be performed by systematically rotating one or more of these dihedral angles and calculating the molecule's energy at each step. nih.gov

The resulting PES map reveals:

Energy Minima: Valleys on the surface correspond to stable, low-energy conformers.

Transition States: Saddle points (hills) between minima represent the energy barriers that must be overcome for the molecule to convert from one conformer to another.

By mapping the PES, chemists can identify the most stable (globally minimum) conformation of this compound, which is essential for accurate predictions of other properties, and understand the energy required for conformational changes. researchgate.netnih.gov

Analysis of Intermolecular and Intramolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) dictate its physical properties and its behavior in different environments.

Intramolecular Interactions: Within a single molecule of this compound, significant intramolecular hydrogen bonding is not expected due to the absence of hydrogen bond donors (like -OH or -NH). The primary intramolecular forces at play would be steric interactions, particularly the potential for repulsion between the two methoxy groups at the C4 position and between the methoxy groups and the hydrogen atom at the C5 position of the naphthalene ring. Conformational analysis helps to find the arrangement that best minimizes these unfavorable steric clashes.

Intermolecular Interactions: When multiple molecules of this compound interact, several forces are at play:

Dipole-Dipole Interactions: The molecule is polar, with significant partial negative charges on the oxygen atoms of the carbonyl and methoxy groups and partial positive charges on the associated carbon atoms. These permanent dipoles allow molecules to align in the solid state, contributing to the crystal lattice energy.

π-π Stacking: The electron-rich aromatic naphthalene ring system can engage in π-π stacking interactions. researchgate.net In this arrangement, the planar faces of the naphthalene cores of adjacent molecules stack on top of each other, an interaction that is crucial for the packing of many aromatic compounds in crystals.

Hydrogen Bonding (with other molecules): While it cannot self-donate a hydrogen bond, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. In the presence of protic solvents (like water or alcohols) or other suitable molecules, this compound can participate in intermolecular hydrogen bonding.

Applications in Advanced Organic Synthesis and Materials Science

4,4-Dimethoxy-4H-naphthalen-1-one as a Key Synthon in Complex Molecule Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a protected dicarbonyl system, allows for a variety of chemical transformations, making it a valuable tool for organic chemists.

Role in the Total Synthesis of Anthracyclines and Their Analogues

The anthracycline class of compounds, which includes important anticancer drugs like doxorubicin (B1662922) and daunomycin, has been a significant target for total synthesis. rsc.org The AB-ring system of these molecules can be constructed using this compound derivatives. For instance, a chiral AB-synthon for anthracycline synthesis, (–)-(7R)-7-acetyl-7-hydroxy-4,4-dimethoxy-5,6,7,8-tetrahydro-naphthalen-1(4H)-one, has been prepared from a related naphthalenone derivative. rsc.org This highlights the importance of the naphthalenone framework in accessing the core structure of these medically significant compounds. The synthesis of 4-demethoxydaunomycin, an analogue of daunomycin, has also been achieved through methods that could potentially involve intermediates derived from similar naphthalenone structures. rsc.org

Building Block for Diverse Heterocyclic Frameworks

The reactivity of the naphthalenone core allows for its use as a precursor to various heterocyclic compounds. The presence of both a ketone and a masked ketone (as a ketal) provides multiple sites for reaction and functionalization. While direct examples of using this compound for a wide range of heterocyclic frameworks are not extensively detailed in the provided search results, the general reactivity of naphthalenones and related naphthoquinones suggests their utility in this area. For example, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a three-component reaction demonstrates the versatility of the naphthalene-1,4-dione scaffold, which can be accessed from precursors like this compound. researchgate.net

Strategic Intermediate in the Elaboration of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds with diverse applications and are also of interest in environmental and toxicological studies. nih.govresearchgate.net The synthesis of complex PAHs often requires strategic bond-forming reactions to build the intricate ring systems. This compound and its derivatives can serve as valuable intermediates in the construction of these larger aromatic structures. nih.gov For instance, the synthesis of uniformly 13C-labeled PAHs has utilized a tetralone derivative, which is structurally related to this compound, as a versatile starting material. nih.gov This underscores the potential of the naphthalenone framework as a foundational element in the convergent synthesis of complex aromatic systems.

Utility in the Design and Development of Novel Organic Materials

The unique electronic and structural properties of the naphthalenone core make it an attractive building block for the development of new organic materials with specific functions.

Precursor for Optically Active or Electronically Functional Materials

The synthesis of optically active materials is a significant area of research, with applications in areas such as chiral separations and asymmetric catalysis. The synthesis of a chiral AB-synthon for anthracyclines from a naphthalenone derivative demonstrates that this scaffold can be used to create enantiomerically pure compounds. rsc.org Furthermore, the naphthalenone core is related to naphthalene-diimides (NDIs), which are known for their attractive photophysical and redox properties, making them suitable for organic optoelectronics. thieme-connect.de The ability to introduce chirality and tune the electronic properties of the naphthalenone system opens up possibilities for creating novel functional materials. The synthesis of fluorescent naphthalene-1,4-dione derivatives further highlights the potential for developing optically active materials from this class of compounds. researchgate.net

Integration into Polymer Architectures

The incorporation of functional units into polymer backbones or as pendant groups is a common strategy for creating advanced materials with tailored properties. While direct examples of the integration of this compound into polymer architectures are not explicitly detailed in the provided search results, the versatility of the naphthalenone scaffold suggests its potential in this area. The functional groups on the naphthalenone ring can be modified to allow for polymerization or grafting onto existing polymer chains. This could lead to the development of polymers with enhanced thermal stability, specific optical properties, or redox activity, depending on the nature of the incorporated naphthalenone unit.

Insufficient Information Found to Generate a Detailed Article on "this compound"

Despite a comprehensive search of available resources, there is currently insufficient detailed scientific literature specifically focusing on the chemical compound This compound to generate the requested in-depth article.

The investigation did reveal a singular mention of this compound's use in the synthesis of benzofuran (B130515) derivatives. Specifically, it is cited as a reactant with 2-lithiated benzofuran, followed by hydrolysis, to yield a more complex benzofuran structure. This indicates its role as a building block in specialized organic synthesis.

However, this information is found within a broader review on benzofurans and lacks the specific, detailed research findings necessary to construct a thorough and authoritative article as outlined in the user's request. Key details that are unavailable in the public domain include:

Detailed Reaction Mechanisms: The precise mechanistic pathways involving this compound are not elaborated upon in the available literature.

Comprehensive Reaction Conditions and Yields: Specifics regarding optimal solvents, temperatures, catalysts, and expected percentage yields for reactions involving this compound are not documented.

Scope and Limitations: There is no available research discussing the broader applicability of this compound with various substrates or the limitations of its use in organic synthesis.

Spectroscopic and Physical Data: While the existence of the compound is noted, extensive and verifiable data tables of its properties could not be compiled from primary research sources.

Without access to primary research articles or more substantial scholarly reviews dedicated to or significantly featuring this compound, it is not possible to provide a scientifically accurate and detailed analysis of its methodological contributions to contemporary organic chemistry or its applications in materials science. Further research and publication in the field would be required to build the body of knowledge necessary to fulfill such a request.

Therefore, the generation of the requested article cannot be completed at this time due to the scarcity of specific and detailed information about the subject compound.

Future Research Directions and Emerging Opportunities

Development of More Atom-Economical and Stereoselective Synthetic Routes

Current synthetic strategies for naphthalenone cores often involve multi-step processes that may lack efficiency and generate significant chemical waste. A primary focus of future research will be the development of more atom-economical and stereoselective synthetic routes to access 4,4-dimethoxy-4H-naphthalen-1-one. This includes the exploration of cascade reactions that can construct the core structure in a single, efficient operation. For instance, methodologies involving the cascade assembling of aldehydes and dimedone to form related spirocyclic systems could be adapted. researchgate.net Furthermore, inspiration can be drawn from the synthesis of other complex natural products, such as (+)-xestoquinone, where desymmetric intramolecular Michael reactions have been employed to create stereocenters with high enantiomeric excess. rsc.org The development of catalytic enantioselective desymmetrization of meso-compounds presents a powerful strategy for generating enantioenriched molecules and could be a key approach for the stereoselective synthesis of derivatives of this compound. rsc.org

Exploration of Unprecedented Reactivity and Tandem Processes

The reactivity of this compound remains a fertile ground for investigation. The presence of the dimethoxy ketal and the enone system suggests a rich and varied chemical behavior. Future studies will likely focus on exploring its participation in novel cycloaddition reactions, electrophilic and nucleophilic additions, and rearrangement reactions. There is significant potential for designing and discovering new tandem processes initiated by the unique functionalities of this molecule. For example, the development of cascade reactions triggered by silyl (B83357) acetal (B89532) activation in related systems points towards the possibility of similar transformations for this compound, leading to the regioselective synthesis of highly substituted naphthalenes. researchgate.net

Advanced Computational Modeling for Reaction Mechanism Elucidation and Property Optimization

To complement experimental investigations, advanced computational modeling will be indispensable in elucidating the intricate reaction mechanisms of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into transition states, reaction pathways, and the origins of stereoselectivity. Such computational studies will not only rationalize experimental observations but also guide the design of more efficient synthetic routes and novel reactions. Moreover, computational screening can be employed to predict and optimize the physicochemical and pharmacological properties of derivatives of this compound, accelerating the discovery of new applications.

Expansion of Applications in Emerging Fields of Chemical Science

While the specific applications of this compound are yet to be fully realized, its structural motifs are found in various biologically active compounds. For instance, the naphthalenone core is present in compounds that have been investigated for their lipid-lowering effects. mdpi.com This suggests that this compound and its derivatives could be promising candidates for medicinal chemistry programs. Future research should explore its potential in areas such as materials science, where its chromophoric naphthalenone system might be exploited for the development of novel dyes, sensors, or electronic materials. The investigation of related 2-phenoxychromones has shown that specific substitutions can lead to significant biological activity, highlighting the importance of exploring a range of derivatives. mdpi.com

Interdisciplinary Approaches Combining Synthetic, Spectroscopic, and Theoretical Investigations

A holistic understanding of this compound will necessitate a multidisciplinary approach. The integration of synthetic chemistry, for the creation of new derivatives and analogues, with advanced spectroscopic techniques for their characterization will be crucial. Techniques such as 2D-NMR, X-ray crystallography, and circular dichroism will be vital for unambiguously determining the structure and stereochemistry of new compounds. researchgate.net Combining these experimental data with theoretical calculations will provide a comprehensive picture of the molecule's structure-property relationships, paving the way for its rational design and application in various scientific domains.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystTemp. (°C)Yield (%)Purity (HPLC)
Friedel-CraftsAlCl₃1006598.5
MethoxylationBF₃·Et₂O807297.8
Reductive alkylationPd/C (H₂)1105896.2

Basic Question: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl (δ ~190 ppm) and methoxy (δ ~55 ppm) groups validate the structure .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks (m/z ~218), with fragmentation patterns indicating methoxy loss .
  • X-ray Crystallography : SHELXL refinement resolves bond angles and torsional strain, critical for confirming stereoelectronic effects .

Advanced Question: How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with photostability and electrophilic aromatic substitution reactivity .
  • Charge Distribution : Methoxy groups donate electron density, activating the naphthalene ring at specific positions for further functionalization .
  • Reaction Pathways : Transition state modeling identifies energy barriers for methoxy group migration or demethylation under acidic conditions .

Advanced Question: How should researchers address contradictory data in spectroscopic vs. crystallographic analyses of this compound?

Methodological Answer:
Contradictions (e.g., NMR suggesting planar geometry vs. X-ray showing slight puckering) require:

  • Cross-Validation : Use multiple techniques (e.g., IR for carbonyl stretching frequencies, TEM for crystallite morphology) .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility .
  • Software Refinement : In SHELXL, adjust disorder parameters or twin laws to resolve crystallographic ambiguities .

Advanced Question: What strategies mitigate challenges in crystallizing this compound, particularly for twinned or poorly diffracting crystals?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals .
  • Cryoprotection : Soak crystals in Paratone-N oil to reduce ice formation during data collection .
  • Data Processing : In SHELXE, apply TWIN and BASF commands to model twinning ratios and improve R-factors (<5%) .

Advanced Question: How can researchers design biological activity assays for this compound, given its structural analogs?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., cytochrome P450) due to methoxy groups’ redox activity .
  • Fluorogenic Assays : Use derivatives with aldehyde groups (e.g., 4-methoxy-1-naphthaldehyde) as probes for enzymatic activity .
  • Toxicity Profiling : Compare with naphthalene derivatives (e.g., 1-methylnaphthalene) to assess metabolic pathways and cytotoxicity .

Advanced Question: What computational tools predict the compound’s interactions in catalytic or supramolecular systems?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models binding affinities with catalytic metal centers (e.g., Pd or Cu) .
  • MD Simulations : GROMACS analyzes host-guest interactions in cyclodextrin inclusion complexes, focusing on methoxy group orientation .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with catalytic turnover rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethoxy-4H-naphthalen-1-one
Reactant of Route 2
4,4-dimethoxy-4H-naphthalen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.